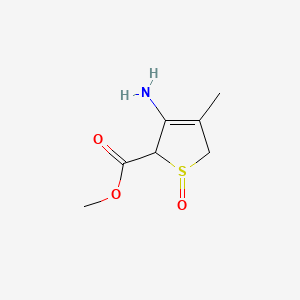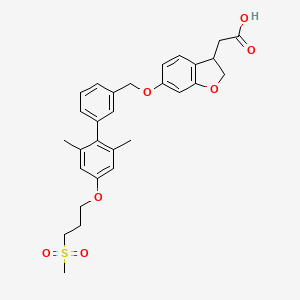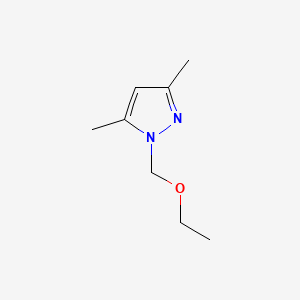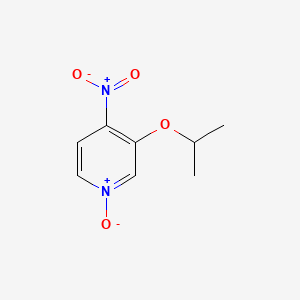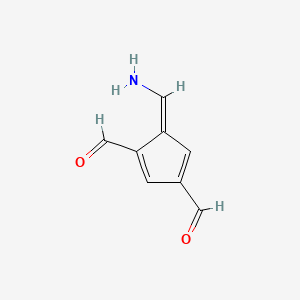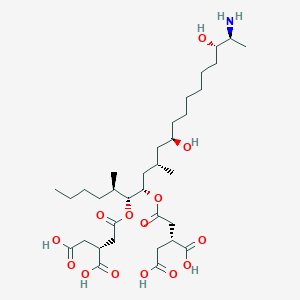
Fumonisin B3
描述
伏马菌素B3是一种由镰刀菌属真菌产生的霉菌毒素,主要由串珠镰刀菌和增殖镰刀菌产生。它是几种伏马菌素中的一种,常见于玉米及其制品中。 伏马菌素以其对动物和人类的毒性作用而闻名,包括致癌性和干扰鞘脂代谢 .
作用机制
伏马菌素B3主要通过抑制神经酰胺合酶发挥作用,神经酰胺合酶是参与鞘脂代谢的酶。这种抑制导致鞘氨醇和鞘磷脂的积累,从而破坏细胞膜和信号通路。 鞘脂代谢的破坏是其毒理学和致癌作用的关键机制 .
生化分析
Biochemical Properties
Fumonisin B3 plays a significant role in biochemical reactions. It disrupts sphingolipid metabolism, leading to a variety of toxic effects . It interacts with enzymes such as ceramide synthase , and its inhibition is the key molecular mechanism underlying its toxicological effects .
Cellular Effects
This compound has various effects on cells and cellular processes. It can cause a decrease in cell viability, increase in membrane leakage, cell death, and the induction of expression of markers for endoplasmic reticulum (ER) stress . It also significantly affects the intestinal microbiota .
Molecular Mechanism
The molecular mechanism of this compound involves disruption of sphingolipid metabolism, induction of oxidative stress, activation of endoplasmic reticulum (ER) stress and MAPKs, modulation of autophagy, and alteration of DNA methylation .
Temporal Effects in Laboratory Settings
Over time, this compound shows changes in its effects. An accurate, reliable, and specific method was developed for the quantitative determination of this compound and its hydrolyzed metabolites in broiler chicken feed and excreta . This method enables the investigation of migration and transformation of this compound over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Exposure to this compound or its hydrolyzed forms could induce growth retardation, tissue damage, and imbalance of intestinal microbiota in broilers .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by plants or microorganisms into modified fumonisin . The major metabolic pathways of this compound are hydrolysis, acylation, and transamination .
准备方法
合成路线和反应条件
伏马菌素B3可以通过一系列化学反应合成,包括从接种了串珠镰刀菌的玉米培养物中提取和纯化化合物。该过程通常包括:
提取: 使用乙腈和水 (50:50,v/v) 的溶剂混合物提取目标伏马菌素。
纯化: 使用MAX柱进行纯化。
工业生产方法
伏马菌素B3的工业生产涉及在玉米基质上大规模培养镰刀菌属真菌,然后使用与上述类似的方法进行提取和纯化。 该过程针对高产率和高纯度进行了优化,确保该化合物适合进一步研究和应用 .
化学反应分析
反应类型
伏马菌素B3经历各种化学反应,包括:
水解: 在碱性条件下转化为水解伏马菌素B3 (HFB3)。
氧化和还原: 这些反应可以改变分子中存在的官能团,影响其生物活性.
常用试剂和条件
碱性水解: 使用强阴离子交换吸附剂 (MAX) 来测定水解伏马菌素.
氧化剂: 如过氧化氢或高锰酸钾用于氧化反应。
还原剂: 如硼氢化钠用于还原反应。
形成的主要产物
水解伏马菌素B3 (HFB3): 通过碱性水解形成。
氧化和还原衍生物: 取决于所用试剂和条件.
科学研究应用
伏马菌素B3 有多种科学研究应用,包括:
毒理学研究: 研究其对动物和人类的毒性作用,尤其是其在破坏鞘脂代谢和引起致癌性中的作用.
食品安全: 监测和控制食品和饲料产品中伏马菌素的污染,以确保安全并符合监管标准.
生物学研究: 研究其对细胞过程和途径的影响,包括其对肉鸡肠道菌群的影响.
相似化合物的比较
类似化合物
伏马菌素B1: 最有效和最常研究的伏马菌素,以其严重的毒性作用而闻名。
伏马菌素B2: 在结构和毒性上与伏马菌素B1相似,但效力较低。
水解伏马菌素 (HFB1、HFB2、HFB3): 伏马菌素经水解后形成的修饰形式.
伏马菌素B3的独特性
伏马菌素B3虽然在结构上与伏马菌素B1和伏马菌素B2相似,但具有不同的生物活性和毒理学特征。 其对鞘脂代谢的特定影响及其在各种毒理学结果中的作用使其成为研究和研究的独特化合物 .
属性
IUPAC Name |
(2R)-2-[2-[(5R,6R,7S,9S,11R,18S,19S)-19-amino-6-[(3R)-3,4-dicarboxybutanoyl]oxy-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H59NO14/c1-5-6-11-21(3)32(49-31(43)19-24(34(46)47)17-29(40)41)27(48-30(42)18-23(33(44)45)16-28(38)39)15-20(2)14-25(36)12-9-7-8-10-13-26(37)22(4)35/h20-27,32,36-37H,5-19,35H2,1-4H3,(H,38,39)(H,40,41)(H,44,45)(H,46,47)/t20-,21+,22-,23+,24+,25+,26-,27-,32+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCRJSQNWHCGOP-STOIETHLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C(C(CC(C)CC(CCCCCCC(C(C)N)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C)[C@H]([C@H](C[C@@H](C)C[C@@H](CCCCCC[C@@H]([C@H](C)N)O)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H59NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
705.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1422359-85-0, 136379-59-4 | |
| Record name | Fumonisin B3 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1422359-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fumonisin B3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2R)-2-[2-[(5R,6R,7S,9S,11R,18S,19S)-19-amino-6-[(3R)-3,4-dicarboxybutanoyl]oxy-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: Which Fusarium species are the major producers of fumonisin B3?
A1: this compound is primarily produced by Fusarium verticillioides and Fusarium proliferatum. [, , ]
Q2: What is the global prevalence of this compound in maize and maize-based products?
A2: this compound, along with other fumonisins, has been detected in maize and maize-based products worldwide. The levels of contamination can vary depending on geographical location, climate conditions, and agricultural practices. [, , , ]
Q3: Have fumonisins been detected in other food sources besides maize?
A3: Yes, while maize is the primary source, fumonisins (FB1, FB2, and FB3) have been reported in other cereals like rice, sorghum, and wheat, although at lower levels. [, , ]
Q4: What is the molecular formula and weight of this compound?
A4: this compound has a molecular formula of C34H59NO15 and a molecular weight of 705.82 g/mol. [, ]
Q5: What are the key structural features that differentiate this compound from other B-series fumonisins?
A5: this compound lacks a methyl group at the C-1 terminal of the backbone structure compared to fumonisin B1. It also differs from fumonisin B2 by the presence of a hydroxyl group at C-10. []
Q6: Are there other naturally occurring structural analogues of this compound?
A6: Yes, fumonisin A-series (FA1, FA2, FA3), N-acetyl analogs of the corresponding B-series fumonisins, have been identified. Additionally, C-series fumonisins, which lack the C-1 methyl group present in the B-series, have also been isolated. [, ]
Q7: What analytical techniques are commonly used for detecting and quantifying this compound in food and feed samples?
A7: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as fluorescence detection or mass spectrometry (MS), are commonly employed for fumonisin analysis. [, , , , ]
Q8: Are there any rapid on-site detection methods available for this compound?
A8: Yes, immunoaffinity test column (IATC) assays have been developed for the rapid, visual detection of total fumonisins (FB1, FB2, and FB3) in cereal samples. []
Q9: What are the known toxic effects of this compound in animals?
A9: Studies have shown that FB3, similar to other fumonisins, can induce hepatotoxicity and nephrotoxicity in various animal species. [] Chicken embryo models have shown FB1 to be the most toxic, followed by FB2 and then FB3. []
Q10: What is the role of the FUM gene cluster in fumonisin biosynthesis?
A11: The FUM gene cluster in Fusarium species encodes enzymes involved in various steps of fumonisin biosynthesis, including the formation of the tricarballylic ester side chains. []
Q11: Which specific genes in the FUM cluster have been implicated in the formation of tricarballylic esters in fumonisins?
A12: Studies involving gene deletion analysis have revealed that FUM7, FUM10, FUM11, and FUM14 play specific roles in the formation of the tricarballylic esters in fumonisins. []
Q12: Are there any regulatory limits set for this compound levels in food and feed?
A13: Yes, many countries and international organizations have established maximum limits or guidance levels for fumonisins in food and feed to minimize human and animal exposure. [, , ]
Q13: What strategies can be employed to reduce fumonisin contamination in maize?
A14: Good agricultural practices, including proper storage conditions, resistant maize varieties, and biological control methods, can help minimize fungal growth and fumonisin production. []
Q14: What are some key areas for future research on this compound?
A15: * Toxicity Mechanisms: Further research is needed to fully understand the mechanisms of toxicity of FB3 in humans and animals.* Combined Toxicity: Investigating the combined effects of FB3 with other fumonisins and mycotoxins present in food and feed is crucial. [, ]* Mitigation Strategies: Developing more effective and sustainable methods for reducing fumonisin contamination in food and feed is essential. []* Biomarkers of Exposure: Identifying sensitive and specific biomarkers for fumonisin exposure in humans and animals would be beneficial for risk assessment.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


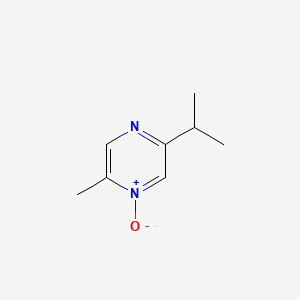

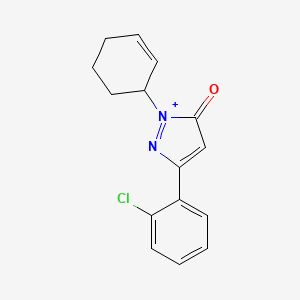
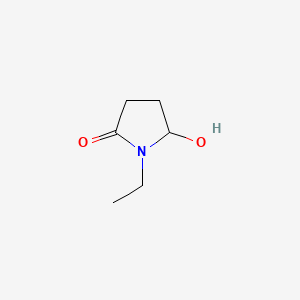
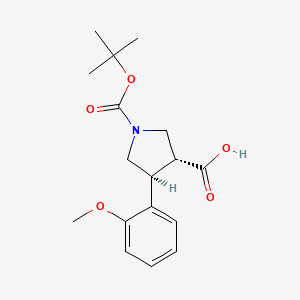
![3-Benzofuranacetic acid, 6-[[2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy][1,1'-biphenyl]-3-yl]methoxy]-2,3-dihydro-, (3R)-](/img/structure/B570503.png)
